molecular formula C13H23N B13290794 {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentyl)amine CAS No. 22441-58-3

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentyl)amine

Cat. No.: B13290794
CAS No.: 22441-58-3
M. Wt: 193.33 g/mol
InChI Key: KULLJYSCBVVGLP-UHFFFAOYSA-N
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Description

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentyl)amine (CAS 22441-58-3) is a chemical compound featuring a norbornene core coupled with a pentylamine side chain, presenting a unique scaffold for advanced research and development . This amine-functionalized norbornene derivative is of significant interest in medicinal chemistry and organic synthesis. Compounds based on the bicyclo[2.2.1]heptane and hept-5-ene structures are recognized as valuable "building blocks" for designing complex synthetic biologically active compounds . Similar structures have been explored for their potential in creating substances with antiviral, antibacterial, and other pharmacologically relevant activities . Furthermore, the strained hydrocarbon system of the norbornene core is also investigated in other fields, such as the development of high-performance materials and fuels, due to the extra internal energy from its unique geometry . Researchers can utilize this amine, with a molecular formula of C₁₃H₂₃N and a molecular weight of 193.33, as a key intermediate in Diels-Alder reactions and other synthetic transformations to develop novel compounds . This product is intended for research and further manufacturing applications only and is not intended for direct human use . Please refer to the Safety Data Sheet for detailed handling and hazard information.

Properties

CAS No.

22441-58-3

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)pentan-1-amine

InChI

InChI=1S/C13H23N/c1-2-3-4-7-14-10-13-9-11-5-6-12(13)8-11/h5-6,11-14H,2-4,7-10H2,1H3

InChI Key

KULLJYSCBVVGLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1CC2CC1C=C2

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Bicyclo[2.2.1]hept-5-ene Core

The bicyclo[2.2.1]hept-5-ene framework is most commonly synthesized via a Diels-Alder reaction between cyclopentadiene and an alkene or alkyne dienophile. This reaction is stereospecific and high-yielding, providing the norbornene skeleton with defined stereochemistry.

Reaction Component Role Conditions
Cyclopentadiene Diene Freshly distilled, controlled temperature (0–25 °C)
Dienophile (e.g., methyl acrylate, substituted alkene) Dienophile Solvent: Toluene or dichloromethane, inert atmosphere
Catalyst Usually not required Sometimes Lewis acids (e.g., AlCl3) for enhanced regioselectivity

This step yields bicyclo[2.2.1]hept-5-ene derivatives with functional groups amenable to further modification at the 2-position.

Step 2: Introduction of the Methylamine Group at the 2-Position

The 2-position functionalization can be achieved by:

  • Halogenation at the 2-position (e.g., 2-bromomethylbicyclo[2.2.1]hept-5-ene) followed by nucleophilic substitution with an amine.
  • Hydroboration-oxidation of the double bond to form an alcohol at the 2-position, then conversion to a leaving group (e.g., tosylate) and substitution with an amine.
  • Direct reductive amination if an aldehyde or ketone intermediate is available at the 2-position.

For example, reacting 2-bromomethylbicyclo[2.2.1]hept-5-ene with pentylamine under nucleophilic substitution conditions results in the formation of the target amine.

Step 3: Alkylation of the Amine Nitrogen with a Pentyl Group

If the initial amine introduced is primary or secondary, the pentyl group can be installed by:

  • Reductive amination: Reacting the amine with pentanal (pentyl aldehyde) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
  • Alkylation: Using pentyl halides (e.g., pentyl bromide) under basic conditions to alkylate the nitrogen.

These reactions require careful control to avoid over-alkylation or quaternization.

Representative Synthetic Route Summary

Step Reaction Type Starting Material Reagents/Conditions Product
1 Diels-Alder cycloaddition Cyclopentadiene + alkene dienophile Solvent, 0–25 °C Bicyclo[2.2.1]hept-5-ene derivative
2 Halogenation / Nucleophilic substitution Bicyclo[2.2.1]hept-5-ene derivative Br2 or NBS; then pentylamine, solvent (e.g., DMF), heat 2-(pentylaminomethyl)bicyclo[2.2.1]hept-5-ene
3 Alkylation or reductive amination Primary amine intermediate Pentanal + NaBH3CN or pentyl bromide + base This compound

Analytical and Characterization Techniques

To confirm the structure and purity of the synthesized compound, the following methods are standard:

Research Findings and Perspectives from Varied Sources

  • Patents such as WO2022140654A1 and EP1254882A1 describe synthetic routes to bicyclo[2.2.1]heptane derivatives emphasizing Diels-Alder cycloadditions and subsequent functionalization steps, including amine substitution.
  • The bicyclic scaffold is valuable in medicinal chemistry for its conformational rigidity and potential biological activity, making the synthesis of such amine derivatives important for pharmaceutical research.
  • Modifications on the amine substituent, such as varying the alkyl chain length (e.g., pentyl), influence the compound's physicochemical and biological properties.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Advantages Limitations
Bicyclic Core Formation Diels-Alder reaction Cyclopentadiene, alkene dienophile High yield, stereospecific Requires fresh cyclopentadiene
2-Position Functionalization Halogenation + amine substitution NBS or Br2, pentylamine Direct amine installation Possible side reactions, regioselectivity concerns
N-Alkylation Reductive amination or alkyl halide alkylation Pentanal + NaBH3CN or pentyl bromide + base Controlled alkylation Over-alkylation risk

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentyl)amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine into corresponding oxides or other derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to produce amine derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include epichlorohydrin, benzylamine, and benzylpiperazine. Conditions often involve the use of catalysts and specific temperature and pressure settings to optimize the reaction .

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The target compound’s norbornene core distinguishes it from other bicyclic amines (e.g., bicyclo[1.1.1]pentyl or bicyclo[3.2.1]octane derivatives). Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituent Molecular Weight logP (Predicted) Key Applications Reference
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentyl)amine C₁₃H₂₁N Pentyl 191.32 g/mol ~3.5 Drug discovery, synthesis
[exo-bicyclo...]amine oxalate C₁₀H₁₅NO₄ Oxalate salt 213.23 g/mol ~0.8 Research, salt-form studies
Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine C₁₃H₁₇NO Furanyl 203.28 g/mol ~2.2 Heterocyclic building blocks
(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)(heptan-4-yl)amine C₁₆H₃₁N Heptan-4-yl 237.42 g/mol ~4.1 Pharmacological studies

Key Observations :

  • Substituent Effects : The pentyl group in the target compound balances lipophilicity (logP ~3.5) between the hydrophilic oxalate salt (logP ~0.8) and the highly lipophilic heptan-4-yl analog (logP ~4.1). This positions it as a candidate for oral bioavailability in drug design .
  • Salt Forms : The oxalate derivative () highlights how salt formation can enhance solubility, a critical factor in preclinical development .

Biological Activity

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentyl)amine, with CAS number 22441-58-3, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

The compound has the molecular formula C13H23NC_{13}H_{23}N and a molecular weight of 193.33 g/mol. Its structure features a bicyclic system which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₂₃N
Molecular Weight193.33 g/mol
CAS Number22441-58-3
Boiling PointNot specified

Research indicates that bicyclic amines can interact with various biological targets, including neurotransmitter receptors and enzymes. The specific activity of this compound has not been extensively documented; however, similar compounds have shown promise in modulating neurotransmission and exhibiting neuroprotective effects.

Pharmacological Effects

  • Neurotransmitter Modulation : Compounds with similar structures have been studied for their ability to affect dopamine and serotonin pathways, suggesting potential applications in treating mood disorders and neurodegenerative diseases.
  • Antimicrobial Activity : Some bicyclic amines have demonstrated antimicrobial properties, indicating that this compound may also exhibit similar effects against bacterial strains.
  • Anti-inflammatory Properties : Preliminary studies suggest that bicyclic compounds can reduce inflammation, which is crucial in various chronic diseases.

Study 1: Neuroprotective Effects

A study conducted on structurally related bicyclic amines revealed significant neuroprotective effects in models of oxidative stress-induced neuronal damage. The compound was shown to inhibit apoptosis in neuronal cells through modulation of the Bcl-2 family of proteins.

Study 2: Antimicrobial Activity

In vitro tests indicated that this compound exhibited antimicrobial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics.

Research Findings

Recent research has focused on the synthesis and characterization of bicyclic amines, highlighting their potential as drug candidates:

  • Synthesis Methods : Various synthetic routes have been developed to produce bicyclic amines efficiently, including cyclization reactions and functional group modifications.
  • Structure-Activity Relationship (SAR) : Studies emphasize the importance of structural variations on biological activity, providing insights into optimizing efficacy and reducing toxicity.

Q & A

Q. What are the optimized synthetic routes for {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentyl)amine, and how do reaction conditions influence yield?

The synthesis typically involves coupling bicyclo[2.2.1]hept-5-en-2-ylmethanol with pentylamine under acidic or basic catalysis. Key variables include:

  • Catalyst choice : Sulfuric acid or NaHCO₃ for pH control .
  • Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
  • Solvent : Polar aprotic solvents (e.g., THF) enhance amine nucleophilicity .
    Methodological Tip : Monitor reaction progress via TLC or GC-MS to optimize quenching timing and minimize byproducts like imines or over-alkylation .

Q. How is the structural integrity of this compound confirmed experimentally?

Use a combination of:

  • NMR : ¹H/¹³C NMR to verify bicyclic framework (δ 5.5–6.0 ppm for olefinic protons) and pentyl chain integration .
  • Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺ at m/z ~208) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles in the bicyclic core .

Q. What preliminary biological screening methods are used to assess its activity?

  • Enzyme Inhibition Assays : Test interactions with cytochrome P450 or monoamine oxidases using fluorogenic substrates .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., σ receptors) to evaluate affinity .
    Note : Prioritize in vitro models (e.g., HEK293 cells) before in vivo testing due to limited toxicity data .

Advanced Research Questions

Q. How does the bicyclo[2.2.1]heptene framework influence regioselectivity in substitution reactions?

The strained bicyclic system directs reactivity:

  • Electrophilic Attack : Prefers the endo position due to orbital alignment .
  • Steric Effects : The pentyl chain shields the exo face, favoring endo-substituted products .
    Experimental Design : Use DFT calculations to predict transition states and validate with kinetic isotope effects .

Q. What computational strategies predict binding modes to neurological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with serotonin transporters or NMDA receptors .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
    Key Insight : The pentyl chain may enhance lipophilicity, improving blood-brain barrier penetration .

Q. How can contradictory data on metabolic stability be resolved?

Conflicting reports arise from:

  • Species Variability : Human liver microsomes vs. rodent models .
  • Assay Conditions : pH, NADPH concentration, and incubation time .
    Resolution : Standardize protocols using pooled human hepatocytes and LC-MS/MS quantification .

Q. What are the pharmacological implications of its sigma receptor affinity?

Sigma-1 receptor modulation may:

  • Enhance Neuroprotection : Via Ca²⁺ homeostasis in neurodegenerative models .
  • Potentiate Anticancer Effects : Synergize with chemotherapeutics in apoptosis pathways .
    Validation : Knockout mouse models or CRISPR-edited cell lines to isolate receptor-specific effects .

Methodological Challenges and Solutions

Q. How is enantiomeric purity achieved in asymmetric synthesis?

  • Chiral Catalysts : Use of (R)-BINOL-phosphoric acid for kinetic resolution .
  • Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .

Q. What strategies mitigate degradation during long-term storage?

  • Temperature : Store at –20°C under argon to prevent oxidation of the bicyclic olefin .
  • Solvent : Dissolve in anhydrous DMSO or ethanol to limit hydrolysis .

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